(4-Fluoro-6-methylpyridin-3-YL)boronic acid
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Overview
Description
(4-Fluoro-6-methylpyridin-3-YL)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, featuring a boronic acid group attached to the 3-position of the pyridine ring, with a fluorine atom at the 4-position and a methyl group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-methylpyridin-3-YL)boronic acid typically involves the borylation of halopyridines. One common method is the palladium-catalyzed cross-coupling of 4-fluoro-6-methylpyridine with a diboron reagent under mild conditions. This reaction often employs a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods ensure high yields and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-6-methylpyridin-3-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridines.
Scientific Research Applications
(4-Fluoro-6-methylpyridin-3-YL)boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The primary mechanism of action for (4-Fluoro-6-methylpyridin-3-YL)boronic acid involves its role in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form a new carbon-carbon bond, completing the catalytic cycle .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 6-Methylpyridin-3-YLboronic acid
Comparison: (4-Fluoro-6-methylpyridin-3-YL)boronic acid is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This structural feature imparts distinct electronic and steric properties, making it particularly useful in selective cross-coupling reactions. Compared to phenylboronic acid, it offers enhanced reactivity and specificity in forming biaryl compounds .
Properties
Molecular Formula |
C6H7BFNO2 |
---|---|
Molecular Weight |
154.94 g/mol |
IUPAC Name |
(4-fluoro-6-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
ACLRNZXCTLJSIJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)F)(O)O |
Origin of Product |
United States |
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